1,10-Bis(triethoxysilyl)decane

Catalog No.
S6584673
CAS No.
122185-11-9
M.F
C22H50O6Si2
M. Wt
466.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Bis(triethoxysilyl)decane

CAS Number

122185-11-9

Product Name

1,10-Bis(triethoxysilyl)decane

IUPAC Name

triethoxy(10-triethoxysilyldecyl)silane

Molecular Formula

C22H50O6Si2

Molecular Weight

466.8 g/mol

InChI

InChI=1S/C22H50O6Si2/c1-7-23-29(24-8-2,25-9-3)21-19-17-15-13-14-16-18-20-22-30(26-10-4,27-11-5)28-12-6/h7-22H2,1-6H3

InChI Key

CSSDUQHQHMZSMM-UHFFFAOYSA-N

SMILES

CCO[Si](CCCCCCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC

Canonical SMILES

CCO[Si](CCCCCCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC

1,10-Bis(triethoxysilyl)decane is a silane compound characterized by its dual triethoxysilyl functional groups attached to a decane backbone. Its molecular formula is C₂₂H₅₀O₆Si₂, and it has a molecular weight of 466.81 g/mol. This compound is primarily utilized in various industrial applications, particularly as a coupling agent and crosslinking agent in the synthesis of silane-based materials. The presence of multiple ethoxy groups enhances its reactivity and compatibility with different substrates, allowing for improved adhesion and durability in composite materials .

Typical of silanes:

  • Hydrolysis: Upon exposure to moisture, the ethoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds. This reaction is crucial for the integration of the silane into various substrates.
  • Condensation: The silanol groups formed from hydrolysis can react with other silanol groups or with hydroxylated surfaces, leading to the formation of siloxane networks that enhance mechanical properties in coatings and composites .
  • Crosslinking: As a crosslinking agent, it can facilitate the formation of three-dimensional networks in polymer matrices, improving thermal stability and mechanical strength .

1,10-Bis(triethoxysilyl)decane can be synthesized through several methods:

  • Alkylation of Silanes: A common approach involves the alkylation of triethoxysilane with decanediol under acidic or basic conditions to achieve the desired structure.
  • Direct Silylation: Another method includes the direct reaction between decanediol and triethoxysilane using catalysts to promote the formation of the bis-silane structure.
  • Sol-Gel Process: This method involves hydrolyzing triethoxysilane precursors in a sol-gel environment to create silicate networks that incorporate 1,10-Bis(triethoxysilyl)decane .

1,10-Bis(triethoxysilyl)decane finds applications across various fields:

  • Adhesives and Sealants: It is used as a coupling agent to improve adhesion between organic polymers and inorganic substrates.
  • Coatings: The compound enhances the durability and hydrophobicity of coatings applied on metals and glass.
  • Composite Materials: In composite manufacturing, it serves as a crosslinking agent that improves mechanical properties and thermal stability.
  • Biomedical Devices: Potential applications include surface modification of implants to enhance biocompatibility .

Interaction studies involving 1,10-Bis(triethoxysilyl)decane typically focus on its bonding capabilities with various substrates. Research indicates that this compound can effectively bond with silica surfaces and other inorganic materials due to its dual silyl functional groups. This bonding leads to improved mechanical properties and resistance to environmental degradation in coatings and composites .

Several compounds share structural similarities with 1,10-Bis(triethoxysilyl)decane. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1,2-Bis(trimethoxysilyl)decaneC₁₆H₃₈O₆Si₂Used as an adhesion promoter; reacts similarly with moisture .
3-(Triethoxysilyl)propylamineC₁₄H₃₃N₃O₆SiFunctions as a coupling agent; enhances adhesion properties .
N-OctyltriethoxysilaneC₂₁H₄₉O₆SiProvides hydrophobic surfaces; used in coatings .

Uniqueness

1,10-Bis(triethoxysilyl)decane is unique due to its long carbon chain (decane), which contributes to enhanced hydrophobicity compared to shorter-chain silanes. This feature allows for better performance in applications requiring moisture resistance and durability. Additionally, its dual triethoxysilyl groups enable stronger bonding capabilities compared to monofunctional silanes .

Hydrogen Bond Acceptor Count

6

Exact Mass

466.31459238 g/mol

Monoisotopic Mass

466.31459238 g/mol

Heavy Atom Count

30

Dates

Last modified: 11-23-2023

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